

Spectroscopic Profile of 2,6-Difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorophenol

Cat. No.: B125437

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Introduction

2,6-Difluorophenol is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and drug development. Its unique electronic properties, stemming from the presence of two electronegative fluorine atoms ortho to the hydroxyl group, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,6-Difluorophenol**, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **2,6-Difluorophenol**.

^1H NMR Data

The ^1H NMR spectrum of **2,6-Difluorophenol** was recorded on a 400 MHz instrument in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~6.91	m	-	H3, H4, H5
5.45	s (br)	-	-OH

Note: The aromatic protons (H3, H4, and H5) appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the fluorine substituents, the chemical shifts of the aromatic carbons are significantly affected.

Chemical Shift (ppm)	Assignment
153.4 (dd, J=243.9, 8.6 Hz)	C2, C6
139.1 (t, J=13.8 Hz)	C1
124.9 (t, J=10.1 Hz)	C4
111.8 (dd, J=19.2, 5.2 Hz)	C3, C5

Note: The chemical shifts and coupling constants are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,6-Difluorophenol** exhibits characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-F bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3550	Strong, Broad	O-H stretch (Hydrogen-bonded)
~3080	Medium	Aromatic C-H stretch
~1630	Strong	Aromatic C=C stretch
~1500	Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch
~1050	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. The mass spectrum of **2,6-Difluorophenol** was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
110	30	[M-HF] ⁺
82	62	[M-CO-F] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,6-Difluorophenol**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.98 s

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- Place a small amount of solid **2,6-Difluorophenol** onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR-ATR):

- Spectrometer: Fourier Transform Infrared Spectrometer
- Accessory: ATR with a diamond crystal
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **2,6-Difluorophenol** in dichloromethane.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with dichloromethane.

Instrument Parameters (Gas Chromatography):

- GC System: Agilent 7890B or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Inlet Temperature: 250°C

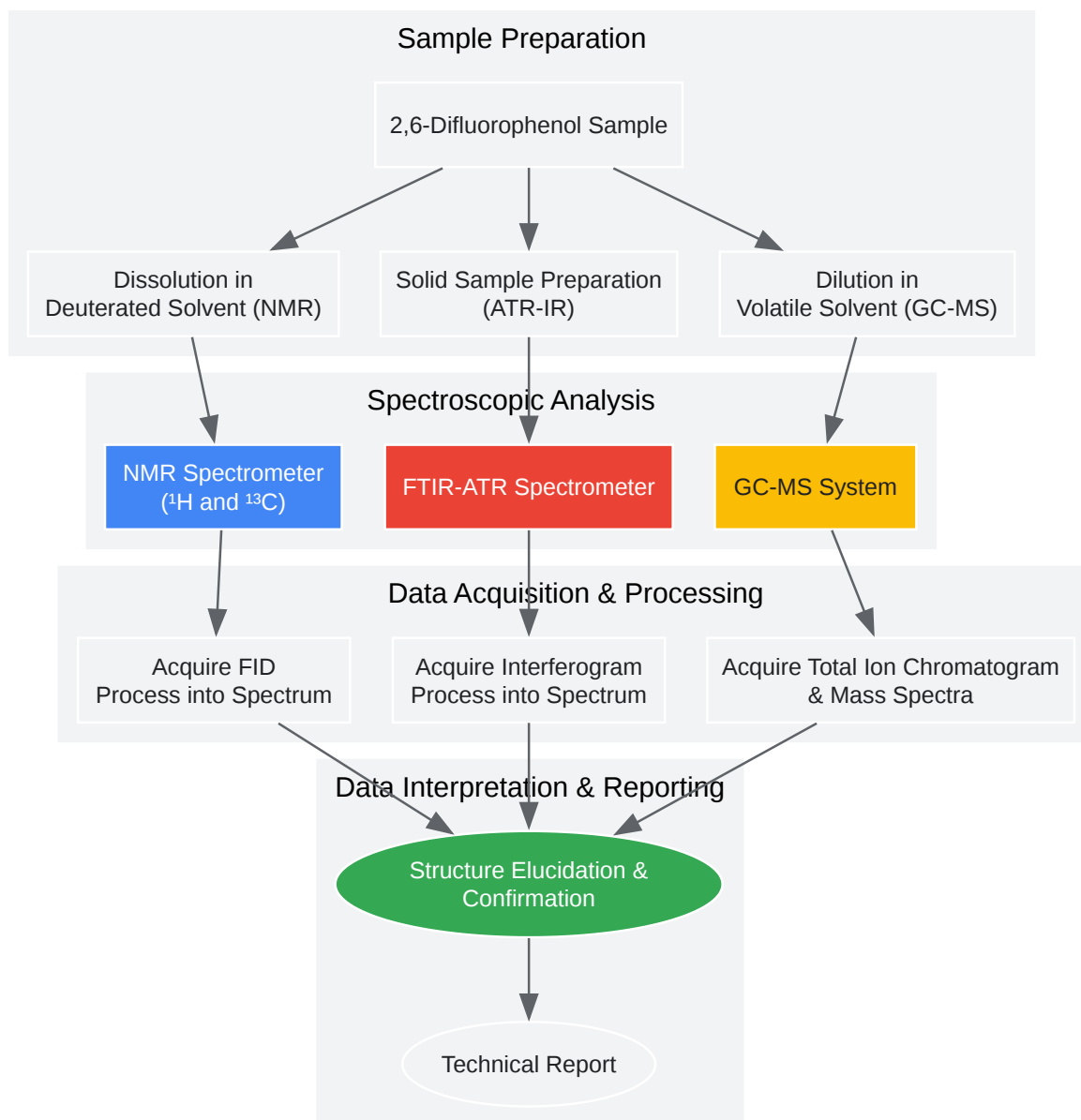
- Injection Volume: 1 μ L (splitless mode)
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Instrument Parameters (Mass Spectrometer):

- MS System: Agilent 5977A or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-400

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Difluorophenol**.



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General workflow for spectroscopic analysis of a chemical compound.

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